molecular formula C13H19N3S B11755322 {[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine CAS No. 1856021-77-6

{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine

Cat. No.: B11755322
CAS No.: 1856021-77-6
M. Wt: 249.38 g/mol
InChI Key: MTYWEJFERPDWGK-UHFFFAOYSA-N
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Description

{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine is a complex organic compound that features a pyrazole ring substituted with a 2-methylpropyl group and a thiophene ring substituted with a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the introduction of the 2-methylpropyl group. The thiophene ring is then synthesized separately and attached to the pyrazole ring via a methylamine linkage. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial production.

Chemical Reactions Analysis

Types of Reactions

{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of {[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine
  • {[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine
  • {[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(pyridin-2-yl)methyl]amine

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of a pyrazole ring with a thiophene ring and a methylamine linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1856021-77-6

Molecular Formula

C13H19N3S

Molecular Weight

249.38 g/mol

IUPAC Name

1-[1-(2-methylpropyl)pyrazol-3-yl]-N-(thiophen-2-ylmethyl)methanamine

InChI

InChI=1S/C13H19N3S/c1-11(2)10-16-6-5-12(15-16)8-14-9-13-4-3-7-17-13/h3-7,11,14H,8-10H2,1-2H3

InChI Key

MTYWEJFERPDWGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC(=N1)CNCC2=CC=CS2

Origin of Product

United States

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